Icomethasone 21-propionate-d5
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Overview
Description
Icomethasone 21-propionate-d5 is an isotope-labeled analog of Icomethasone 21-propionate. It is a derivative of Icomethasone, which is a metabolite of Mometasone Furoate . This compound is primarily used in scientific research and is not intended for human consumption, animal usage, or food-related applications .
Chemical Reactions Analysis
Icomethasone 21-propionate-d5, like its non-deuterated counterpart, can undergo various chemical reactions. These include:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Scientific Research Applications
Icomethasone 21-propionate-d5 is used extensively in scientific research due to its labeled isotopic nature. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and pathways.
Biology: Employed in biological studies to trace metabolic pathways and understand the behavior of similar compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of corticosteroids.
Industry: Applied in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of Icomethasone 21-propionate-d5 is similar to that of other corticosteroids. It exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression and suppression of inflammatory responses. The molecular targets include various inflammatory mediators and cytokines, which are downregulated upon binding of the compound to its receptor .
Comparison with Similar Compounds
Icomethasone 21-propionate-d5 is unique due to its deuterium labeling, which makes it distinct from other similar compounds. Some similar compounds include:
Beclomethasone dipropionate: Another corticosteroid used in the treatment of asthma and allergic rhinitis.
Mometasone furoate: A corticosteroid used in the treatment of inflammatory skin conditions.
Betamethasone 21-propionate-d5: Another deuterium-labeled corticosteroid used in scientific research.
These compounds share similar mechanisms of action but differ in their specific applications and molecular structures.
Properties
Molecular Formula |
C25H33ClO6 |
---|---|
Molecular Weight |
470.0 g/mol |
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2,3,3,3-pentadeuteriopropanoate |
InChI |
InChI=1S/C25H33ClO6/c1-5-21(30)32-13-20(29)25(31)14(2)10-18-17-7-6-15-11-16(27)8-9-22(15,3)24(17,26)19(28)12-23(18,25)4/h8-9,11,14,17-19,28,31H,5-7,10,12-13H2,1-4H3/t14-,17+,18+,19+,22+,23+,24+,25+/m1/s1/i1D3,5D2 |
InChI Key |
OPNPEZLXXKGRTA-HBOHDMCUSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)O)C)C)O |
Canonical SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.